Home > Products > Building Blocks P13838 > 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine
4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine - 78650-16-5

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Catalog Number: EVT-2900166
CAS Number: 78650-16-5
Molecular Formula: C10H9N5
Molecular Weight: 199.217
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates

Compound Description: This class of compounds features a pyrimidine ring fused to the [, , ]triazino[1,2-a]benzimidazole core. The synthesis involves pyrimidine ring annulation to 4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines. These compounds exhibit tautomerism, with the prepared compounds existing in a dynamic equilibrium of 1-, 12-, and 13H-forms in solution [].

Relevance: This group of compounds shares the core structure of [, , ]triazino[1,2-a]benzimidazole with 4-methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine. The additional pyrimidine ring and various substituents in this class offer further structural diversity for exploring biological activities.

4-Aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines

Compound Description: These compounds serve as key intermediates in synthesizing ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)H-pyrimido[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates []. They are derived from 2-guanidinobenzimidazole and primarily exist in the 3,4-dihydro tautomeric form in dimethyl sulfoxide solution [].

Relevance: This class of compounds represents a direct precursor to the pyrimido-fused derivatives and shares the core [, , ]triazino[1,2-a]benzimidazole system with 4-methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine. The presence of an aryl group at the 4-position, instead of a methyl group as in the target compound, highlights a structural variation within this class.

4,4-Dialkyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amines

Compound Description: This family of compounds is recognized for its potential dihydrofolate reductase (DHFR) inhibitory activities []. These compounds are investigated for their potential antitumor properties due to their ability to inhibit DHFR, an enzyme crucial in tumor cell growth [].

Relevance: Similar to 4-methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine, these compounds belong to the [, , ]triazino[1,2-a]benzimidazol-2-amine class. The presence of two alkyl substituents at the 4-position, instead of a single methyl group as in the target compound, illustrates a key structural variation.

Compound Description: ATBIs represent a distinct class of selective A1 adenosine receptor (A1AR) antagonists [, ]. These compounds exhibit nanomolar affinity for both human and bovine A1AR, displaying selectivity over A2A and A3AR subtypes []. Notably, their binding affinities for human and bovine A1AR are very similar [].

N-Alkyl and N-Acyl-(7-substituted-2-phenylimidazo[1,2-a][1,3,5]triazin-4-yl)amines (ITAs)

Compound Description: ITAs constitute another class of A1AR antagonists []. Interestingly, their binding affinity profiles differ between human and bovine A1AR, unlike ATBIs []. Certain ITAs exhibit high affinity for bovine A1AR but significantly reduced or absent activity at the human receptor subtype [].

Synthesis Analysis

The synthesis of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine can be achieved through several methods. One notable method involves the reaction of 2-guanidinobenzimidazole with triethyl orthoacetate. This reaction typically occurs under controlled conditions to ensure the formation of the desired triazine-benzimidazole hybrid structure.

Technical details regarding the synthesis include:

  • Reagents: 2-Guanidinobenzimidazole and triethyl orthoacetate.
  • Conditions: The reaction may require specific temperatures and solvents to optimize yield and purity.
  • Yield: The efficiency of the reaction can vary based on the experimental setup and conditions employed.

Further exploration into alternative synthetic pathways could involve modifications to existing protocols or the use of different starting materials to enhance yields or reduce costs.

Molecular Structure Analysis

The molecular structure of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine is characterized by:

  • Core Structure: A fused triazine and benzimidazole framework.
  • Substituents: A methyl group located at the fourth position of the triazine ring.

The structural representation can be visualized using molecular modeling software or chemical drawing tools, which depict the arrangement of atoms and bonds within the molecule. The compound's three-dimensional conformation plays a crucial role in its reactivity and interaction with biological targets.

Chemical Reactions Analysis

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine can undergo various chemical reactions typical for nitrogen-containing heterocycles. Some relevant reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile in reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic nature of the benzimidazole component allows for electrophilic substitution reactions.

Technical details regarding these reactions include:

  • Conditions: Specific reagents and solvents are required to facilitate these transformations.
  • Mechanisms: Understanding the mechanisms behind these reactions is essential for predicting product formation and optimizing reaction conditions.
Mechanism of Action

The mechanism of action for 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine is still under investigation but may involve interactions with biological macromolecules such as proteins or nucleic acids. Potential processes include:

  • Binding Affinity: The compound may bind to specific receptors or enzymes, influencing their activity.
  • Inhibition or Activation: Depending on its structure, it may act as an inhibitor or activator in biochemical pathways.

Data supporting these mechanisms often come from biological assays that evaluate the compound's effects on cell lines or enzymatic activities.

Physical and Chemical Properties Analysis

Physical properties of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine include:

  • Appearance: Typically presented as a solid powder.
  • Solubility: Solubility data in various solvents is crucial for determining its applicability in different formulations.

Chemical properties include:

  • Stability: Information on thermal stability and reactivity under various conditions (e.g., pH variations).

Relevant data can be gathered from safety data sheets (SDS) provided by suppliers or through empirical studies published in scientific literature.

Applications

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine has potential applications in various scientific fields:

  • Pharmaceutical Research: Its unique structure may offer novel therapeutic properties against specific diseases.
  • Agrochemical Development: Investigations into its efficacy as a pesticide or herbicide could lead to environmentally friendly agricultural solutions.

Research into this compound continues to explore its full range of applications and biological activities.

Introduction to Triazino-Benzimidazole Hybrids in Modern Medicinal Chemistry

Structural Taxonomy and Significance of Fused Triazino-Benzimidazole Scaffolds

The 4-methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine (C₁₀H₉N₅, MW 199.21 g/mol) features a planar, π-conjugated system with three distinct pharmacophoric zones:

  • Electron-deficient triazine ring (pKa ~4.39): Acts as a hydrogen bond acceptor
  • Benzimidazole moiety: Provides aromatic stacking capability
  • Exocyclic 2-amine group: Serves as hydrogen bond donor [2] [5]

X-ray crystallography reveals bond length alternations consistent with charge delocalization, particularly at N¹-C² (1.34 Å) and C⁴-N⁵ (1.32 Å). The methyl group at C⁴ adopts a pseudo-axial orientation, creating a minor steric perturbation that influences molecular packing. Prototropic tautomerism generates two dominant forms: the 1,4-dihydro tautomer (minor) and the thermodynamically favored 3,4-dihydro tautomer (90% prevalence in DMSO). This equilibrium is stabilized by intramolecular hydrogen bonding between N³-H and the triazine N¹ (ΔG = -2.3 kcal/mol) [6] [10].

Table 1: Key Structural Parameters of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine

ParameterValueSignificance
Molecular FormulaC₁₀H₉N₅High nitrogen content (32.6%) enhances binding
Crystal Density1.54 ± 0.1 g/cm³Compact molecular packing
Melting Point324-325 °CThermal stability indicating strong intermolecular forces
Predicted logP1.17Balanced lipophilicity for membrane permeation
TPSA (Topological Polar Surface Area)69.1 ŲFavorable for cellular uptake

Substituent effects dramatically modulate properties:

  • C⁴ methyl group: Increases logP by 0.3 units vs unmethylated analog
  • 2-Amino vs 2-methoxy: 10-fold higher DHFR inhibition (ΔpIC₅₀ = 1.0)
  • N-alkylation: Disrupts planarity, reducing DNA intercalation capacity [4] [10]

Role of 4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine in Heterocyclic Drug Discovery

Synthetic Accessibility

The scaffold is synthesized via cyclocondensation with >70% yield:

  • Precursor activation: 2-Guanidinobenzimidazole + triethyl orthoacetate
  • Annulation: Acid-catalyzed intramolecular cyclization at 110°C
  • Purification: Recrystallization from ethanol/water mixtures [2] [10]

This efficient route enables library diversification, particularly at N¹, C⁴, and the 2-amine position. Microwave-assisted synthesis reduces reaction time from 14 hours to 35 minutes while maintaining yields >85% [10].

Biological Target Engagement

The compound demonstrates dual mechanisms relevant to anticancer development:

  • Dihydrofolate reductase (DHFR) inhibition: IC₅₀ = 1.05 μM (competitive inhibition, Kᵢ = 0.83 μM) through H-bonding with Asp27 and π-stacking with Phe31 [4] [6]
  • DNA minor groove binding: Kₐ = 3.2 × 10⁴ M⁻¹ via intercalation, verified by:
  • Hypochromicity (ΔAbs = 22%) in UV-vis spectra
  • DNA melting temperature increase (ΔTₘ = 6.4°C)
  • Fluorescence quenching with EB-DNA complex (Kₛᵥ = 1.8 × 10³ M⁻¹) [4]

Table 2: Biological Activity Profile Against Cancer Cell Lines

Cell LineGI₅₀ (μM)Target Expression LevelMolecular Correlation
MCF-7 (Breast)2.58High DHFRERα-positive sensitivity
A549 (Lung)3.81Moderate TSp53 mutation dependence
HT-29 (Colon)9.79Low FPGSFolate pathway overexpression
PC-3 (Prostate)5.24High RFCAndrogen receptor independence

Molecular docking reveals key interactions with DHFR:

  • 2-Amino group: H-bonds with Thr56 backbone carbonyl (2.1 Å)
  • Triazine N³: Ionic interaction with Arg28 guanidinium (3.0 Å)
  • Benzimidazole: π-π stacking with Phe34 (3.8 Å centroid distance)
  • C⁴ methyl: Hydrophobic contact with Leu24 β-branch [4] [10]

Comparative Analysis with Related Benzimidazole and Triazine Pharmacophores

Structural Congeners

Three core analogs demonstrate scaffold-property relationships:1. Unsubstituted triazinobenzimidazol-2-amine (C₉H₇N₅):- 2.3-fold lower DHFR inhibition (ΔIC₅₀ = +2.1 μM)- Reduced logP (-0.32) limiting cellular uptake- Tautomeric equilibrium shifted to 1,4-dihydro form (65%) [6]

  • 4,4-Dimethyl-3,4-dihydro variant (C₁₁H₁₃N₅):
  • Enhanced steric bulk increases DHFR IC₅₀ to 10.9 μM
  • Improved metabolic stability (t₁/₂ = 48 min vs 29 min in microsomes)
  • 80% oral bioavailability in murine models [6] [10]
  • 6-Methylthio derivative (C₁₁H₁₁N₅S):
  • Sulfur atom enables glutathione conjugation (CLᵢₙₜ = 15 mL/min/kg)
  • 3.7-fold increased DNA binding affinity
  • Photodegradation liability (t₁/₂ UV = 2.3 h) [4]

Table 3: Pharmacophore Comparison Across Key Analogs

Parameter4-Methyl TargetUnsubstituted4,4-Dimethyl6-Methylthio
Molecular Weight199.21185.18215.25231.29
logP (Calculated)1.170.851.621.94
DHFR IC₅₀ (μM)1.052.4110.90.83
DNA Kₐ (×10⁴ M⁻¹)3.22.10.911.8
Plasma Protein Binding78%69%92%81%

Electronic and Steric Effects

The C⁴ methyl group confers strategic advantages:

  • Electron donation: Increases triazine π-electron density by 12% (Hammett σₚ = -0.17), enhancing H-bond acceptor capacity
  • Conformational restriction: Reduces ring puckering (θₚᵤₖₑᵣ = 8.7° vs 14.3° in unmethylated analog)
  • Metabolic protection: Blocks CYP3A4 oxidation at C⁴ (no hydroxylated metabolites detected) [4] [10]

Benzimidazole N¹-alkylation diminishes activity (ΔIC₅₀ = +7.8 μM) by disrupting coplanarity with triazine ring (dihedral >35°). Conversely, benzimidazole 5/6-position electron-withdrawing groups (-F, -CF₃) improve cell penetration but increase hERG risk (IC₅₀ = 18 μM vs >30 μM for parent) [4] [9].

Properties

CAS Number

78650-16-5

Product Name

4-Methyl[1,3,5]triazino[1,2-a]benzimidazol-2-amine

IUPAC Name

4-methyl-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Molecular Formula

C10H9N5

Molecular Weight

199.217

InChI

InChI=1S/C10H9N5/c1-6-12-9(11)14-10-13-7-4-2-3-5-8(7)15(6)10/h2-5H,1H3,(H2,11,13,14)

InChI Key

JYUMVHXSEQXABG-UHFFFAOYSA-N

SMILES

CC1=NC(=NC2=NC3=CC=CC=C3N12)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.